molecular formula C9H8BrNO B3257480 2-(Bromomethyl)-4-methoxybenzonitrile CAS No. 28970-91-4

2-(Bromomethyl)-4-methoxybenzonitrile

Cat. No.: B3257480
CAS No.: 28970-91-4
M. Wt: 226.07 g/mol
InChI Key: XHQZPXMBPFBQIK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methoxybenzonitrile is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzonitrile, featuring a bromomethyl group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-methoxybenzonitrile typically involves the bromination of 4-methoxybenzonitrile. One common method includes the reaction of 4-methoxybenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination of the methyl group .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form 2-(Bromomethyl)-4-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield 2-(Bromomethyl)-4-methoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substituted benzonitriles, benzoic acids, and benzylamines, depending on the reaction type and conditions.

Scientific Research Applications

2-(Bromomethyl)-4-methoxybenzonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block in the synthesis of enzyme inhibitors.

    Medicine: It is investigated for its potential in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-methoxybenzonitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. The nitrile group can participate in various transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

    2-(Bromomethyl)benzonitrile: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    4-Methoxybenzonitrile: Lacks the bromomethyl group, making it less reactive towards nucleophiles.

    2-(Chloromethyl)-4-methoxybenzonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

Uniqueness: 2-(Bromomethyl)-4-methoxybenzonitrile is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct electronic and steric properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-(bromomethyl)-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQZPXMBPFBQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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